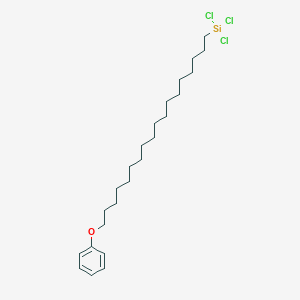

![molecular formula C5H9ClMgSi B3057516 Magnesium, chloro[(trimethylsilyl)ethynyl]- CAS No. 81952-80-9](/img/structure/B3057516.png)

Magnesium, chloro[(trimethylsilyl)ethynyl]-

説明

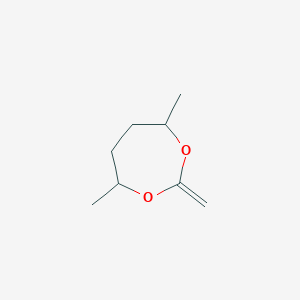

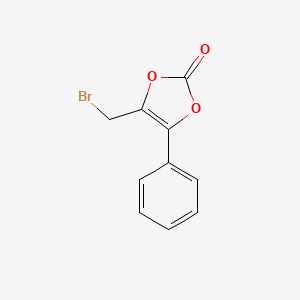

“Magnesium, chloro[(trimethylsilyl)ethynyl]-” is a chemical compound with the molecular formula C5H9ClMgSi . It contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .

Synthesis Analysis

The synthesis of compounds containing a trimethylsilyl group often involves the use of a trimethylsilylating reagent. This reagent is used to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .Molecular Structure Analysis

The molecular structure of “Magnesium, chloro[(trimethylsilyl)ethynyl]-” includes a magnesium atom, a chlorine atom, a silicon atom, and several carbon and hydrogen atoms . The trimethylsilyl group attached to the molecule consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .科学的研究の応用

Biodegradable Materials

Magnesium and its alloys, including those functionalized with compounds like chloro[(trimethylsilyl)ethynyl]-magnesium, have become significant in the development of biodegradable materials due to their superior biocompatibility and excellent biomechanical compatibility. These materials are particularly relevant in biomedical applications, such as biodegradable implants, where their high degradation rate in physiological environments can be carefully controlled to match clinical needs. Advances in polymeric coatings on magnesium alloys aim to improve corrosion resistance and biocompatibility, making them suitable for a range of medical devices and implants (Li et al., 2018).

Orthopedic Applications

Magnesium-based bioceramics are gaining popularity in orthopedic applications due to the critical role of magnesium ions in biological mechanisms, such as enzyme activation and cell proliferation. These materials, including magnesium phosphates and silicates, are used in bone cements, scaffolds, and implant coatings. They offer a promising avenue for bone regeneration and repair, highlighting the importance of magnesium in developing new biomaterials for orthopedic use (Nabiyouni et al., 2018).

Nanotechnology and Material Science

Magnesium oxide nanoparticles, derived from magnesium compounds like chloro[(trimethylsilyl)ethynyl]-magnesium, show potential in various applications due to their unique properties, such as non-toxicity and environmental friendliness. These nanoparticles are being explored in industry, agriculture, and medicine for their ability to enhance the performance of materials and products. The versatility of magnesium oxide nanoparticles underscores the broader utility of magnesium compounds in advancing nanotechnology and materials science (Hornak, 2021).

Corrosion Resistance and Alloy Development

Magnesium alloys, including those modified with chloro[(trimethylsilyl)ethynyl]-magnesium, are being extensively studied for their corrosion resistance. This research is pivotal for the automotive, aerospace, and electronics industries, where the lightweight properties of magnesium alloys offer significant advantages. Understanding and improving the corrosion resistance of these alloys are crucial for their wider adoption and application in various industrial sectors (Gusieva et al., 2015).

特性

IUPAC Name |

magnesium;ethynyl(trimethyl)silane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.ClH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBPYVYNSOFIMX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#[C-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClMgSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, chloro[(trimethylsilyl)ethynyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

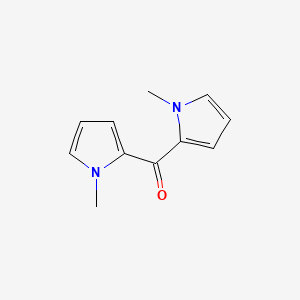

![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)

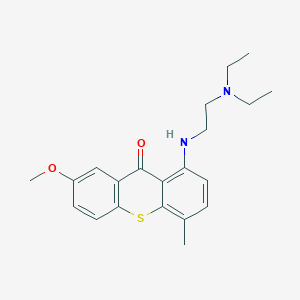

![Thiophene, 2-[(4-methylphenyl)ethynyl]-](/img/structure/B3057445.png)

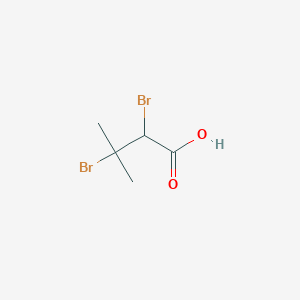

![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)

![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)

![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)